N-cyclopropyl-1-(7-oxo-6-{2-oxo-2-[(2,4,6-trimethylphenyl)amino]ethyl}-6,7-dihydro[1,3]thiazolo[4,5-d]pyrimidin-2-yl)piperidine-4-carboxamide
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Overview
Description
N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE is a complex organic compound that features a unique combination of cyclopropyl, thiazolo, and piperidine moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE typically involves multiple steps, including the formation of the thiazolo[4,5-d]pyrimidine core, the introduction of the piperidine ring, and the attachment of the cyclopropyl and carbamoyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions
N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions, where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in its mechanism of action can vary depending on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
N-CYCLOPROPYL-1-(7-OXO-6-{[(2,4,6-TRIMETHYLPHENYL)CARBAMOYL]METHYL}-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-2-YL)PIPERIDINE-4-CARBOXAMIDE: shares structural similarities with other thiazolo[4,5-d]pyrimidine derivatives and piperidine-based compounds.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural motifs, which confer distinct chemical and biological properties. Its cyclopropyl group, for example, can impart rigidity and influence the compound’s interaction with molecular targets.
Properties
Molecular Formula |
C25H30N6O3S |
---|---|
Molecular Weight |
494.6 g/mol |
IUPAC Name |
N-cyclopropyl-1-[7-oxo-6-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]-[1,3]thiazolo[4,5-d]pyrimidin-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C25H30N6O3S/c1-14-10-15(2)20(16(3)11-14)28-19(32)12-31-13-26-22-21(24(31)34)35-25(29-22)30-8-6-17(7-9-30)23(33)27-18-4-5-18/h10-11,13,17-18H,4-9,12H2,1-3H3,(H,27,33)(H,28,32) |
InChI Key |
JMRKNHXMDPBDSV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C=NC3=C(C2=O)SC(=N3)N4CCC(CC4)C(=O)NC5CC5)C |
Origin of Product |
United States |
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